N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the oxidative ring closure of a hydrazine intermediate . Another method involves aromatic nucleophilic substitution .
Molecular Structure Analysis
The triazole ring contains two carbon atoms and three nitrogen atoms. This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .
Scientific Research Applications
Herbicidal Activity
Studies have shown that certain [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates their potential utility in agricultural practices to control unwanted plant growth effectively (Moran, 2003).
Antifungal and Insecticidal Activity
Some derivatives have demonstrated good antifungal activities and insecticidal activity, suggesting their potential in managing plant diseases and pests. For instance, specific compounds showed high mortality rates against Plutella xylostella and Helicoverpa armigera, pests that significantly impact agricultural productivity (Xu et al., 2017).
Antimicrobial Activity
Research has also identified [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives with significant antimicrobial properties, indicating their potential as novel antibacterial and antifungal agents. These compounds could be beneficial in developing new treatments for infections caused by resistant microorganisms (Suresh et al., 2016).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. Some compounds displayed higher activity than conventional treatments in vitro against human tumor cell lines, highlighting their potential in cancer therapy (Ghorab et al., 2015).
Antimalarial Agents
A study designed a library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment and evaluated them for antimalarial activity. Some compounds exhibited potent activity against Plasmodium falciparum, suggesting their potential in developing new antimalarial drugs (Karpina et al., 2020).
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific interactions with different target receptors could be due to the hydrogen bond accepting and donating characteristics of the triazole core .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied in silico . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-19-10-12-21(13-11-19)27(16-20-8-5-7-17(2)15-20)30(28,29)22-9-6-14-26-18(3)24-25-23(22)26/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEHLROSUHYXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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